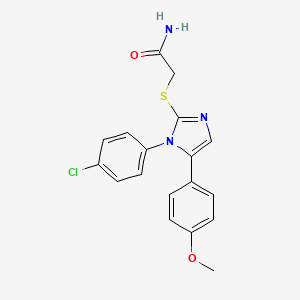

5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

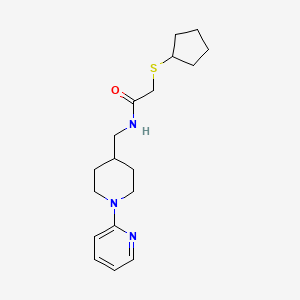

The compound is a derivative of imidazole, which is a heterocyclic compound. The name suggests that it has phenyl groups and a trifluoromethyl group attached to the imidazole ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethyl groups are often introduced into molecules using various methods, including the use of reagents like trifluoromethyltrimethylsilane or trifluoromethanesulfonic acid .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely has an imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms) with a phenyl group and a trifluoromethyl group attached .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the trifluoromethyl group and the phenyl groups, as well as their positions on the imidazole ring, would influence properties like polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Medicinal Chemistry

5-Phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2(3H)-thione, as part of the broader family of imidazole thiones, has been investigated for its utility in medicinal chemistry, particularly as enzyme inhibitors. Studies have focused on derivatives of imidazole-2(3H)-thiones for their potential to inhibit specific enzymes, contributing to therapeutic strategies against various diseases. For instance, 1-(2-Thienylalkyl)imidazole-2(3H)-thiones have shown to be competitive inhibitors of dopamine beta-hydroxylase (DBH), suggesting their utility in managing conditions associated with dopamine regulation (J. Mccarthy et al., 1990).

Synthesis and Chemical Properties

Research has also explored the synthesis and reactivity of imidazole-2(3H)-thione derivatives, highlighting their versatile roles in chemical synthesis. For example, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates leading to novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones indicates the synthetic utility of these compounds in creating structurally diverse and potentially bioactive molecules (A. Klásek et al., 2010).

Tribological Applications

Beyond medicinal chemistry, derivatives of imidazole-2(3H)-thione have been explored for their tribological applications. The study of novel S–N style 1,3,4-thiadiazole-2-thione derivatives in rapeseed oil demonstrates their effectiveness as additives, enhancing the lubrication properties and potentially offering environmentally friendly solutions in industrial applications (F. Zhu et al., 2009).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2S/c17-16(18,19)12-7-4-8-13(9-12)21-14(10-20-15(21)22)11-5-2-1-3-6-11/h1-10H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKICEOJHJREIHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2765281.png)

![1-Oxa-8-azaspiro[4.6]undecane hydrochloride](/img/structure/B2765283.png)

![4-chloro-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline](/img/structure/B2765286.png)

![(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2765289.png)

![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2765291.png)

![6'-Bromospiro[cyclopropane-1,2'-inden]-1'(3'H)-one](/img/structure/B2765292.png)

![3-Methyl-1-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2765297.png)

![1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2765298.png)